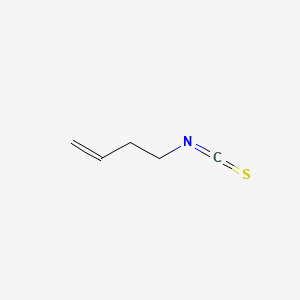
3-Butenyl isothiocyanate
Overview
Description
3-Butenyl isothiocyanate is a hydrolytic product of glucosinolate and is considered a potential cytotoxic agent against human cancer cell lines . It is also known as (E)-1-isothiocyanatobut-1-ene and belongs to the chemical class of Alkenes .
Synthesis Analysis
3-Butenyl isothiocyanate is produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales . It is one of the enzymatic degradation products of gluconapin, a member of the glucosinolate family of compounds .Molecular Structure Analysis
The molecular formula of 3-Butenyl isothiocyanate is C5H7NS . The IUPAC name is 4-isothiocyanatobut-1-ene . The InChI is InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2 and the InChIKey is SKIHGKNFJKJXPX-UHFFFAOYSA-N . The Canonical SMILES is C=CCCN=C=S .Physical And Chemical Properties Analysis
3-Butenyl isothiocyanate is a colorless liquid with a penetrating aroma . Its molecular weight is 113.18 g/mol .Scientific Research Applications
Antimicrobial Activity
Isothiocyanates (ITCs), including 3-Butenyl isothiocyanate, have been studied for their antimicrobial properties . These compounds are bioactive products resulting from the enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of ITCs against foodborne and plant pathogens has been well documented, and there is growing interest in their potential to combat human pathogens .
Cancer Research
3-Butenyl isothiocyanate has been studied for its potential effects on cancer cells, particularly prostate cancer cells . In vitro studies have shown that 3-Butenyl isothiocyanate can have a cytotoxic effect on certain types of prostate cancer cells . This compound has been found to induce a dose-dependent cytotoxic effect on PC-3 cells, a type of androgen-insensitive human prostate cancer cell .
Co-adjuvant in Chemotherapy
In addition to its potential as a standalone treatment, 3-Butenyl isothiocyanate has also been studied as a co-adjuvant agent in chemotherapy . For example, it has been found to potentiate the effects of the chemotherapeutic drug docetaxel in a dose-dependent manner . This suggests that 3-Butenyl isothiocyanate could potentially enhance the effectiveness of existing cancer treatments .
Inhibition of Cell Migration
Another interesting property of 3-Butenyl isothiocyanate is its ability to inhibit the migration of certain cancer cells . This could potentially limit the spread of cancer cells within the body, making it a promising area of research for the development of new cancer treatments .
Safety and Hazards
When handling 3-Butenyl isothiocyanate, it is recommended to take precautionary measures against ignition by static discharge and spark . Avoid breathing dust/fume/gas/mist/vapours/spray and use only outdoors or in a well-ventilated area . Do not eat, drink, or smoke when using this product . Wash hands thoroughly after handling .
properties
IUPAC Name |
4-isothiocyanatobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHGKNFJKJXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187494 | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Penetrating aroma | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
163.00 to 164.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.46 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.990-0.996 (20°) | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1867/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Butenyl isothiocyanate | |
CAS RN |
3386-97-8 | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTENYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O98H1EW1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Isothiocyanato-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033867 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Butenyl isothiocyanate?
A1: 3-Butenyl isothiocyanate has a molecular formula of C5H7NS and a molecular weight of 113.18 g/mol.
Q2: Are there any spectroscopic data available for 3-Butenyl isothiocyanate?
A: While the provided research papers do not detail specific spectroscopic data for 3-Butenyl isothiocyanate, its identification and quantification often rely on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). [, ]
Q3: What is the primary source of 3-Butenyl isothiocyanate?
A: 3-Butenyl isothiocyanate is primarily found in cruciferous vegetables like mustard seeds and certain varieties of kale. [, , , ]
Q4: How is 3-Butenyl isothiocyanate formed in these plants?
A: It is produced through the enzymatic hydrolysis of the glucosinolate gluconapin by myrosinase. This process is often triggered by tissue damage, such as chewing or crushing of the plant material. [, , , ]
Q5: What are the known biological activities of 3-Butenyl isothiocyanate?
A: Research suggests that 3-Butenyl isothiocyanate may exhibit antimicrobial properties. [, ] Additionally, it plays a role in attracting insect herbivores, specifically the diamondback moth, to host plants for oviposition. []
Q6: How does 3-Butenyl isothiocyanate affect insect behavior?
A: Studies show that 3-Butenyl isothiocyanate acts as an attractant for diamondback moth females, potentially guiding them to suitable host plants for oviposition. [] This attraction is part of a complex interplay between plant defense mechanisms, volatile cues, and insect behavior.
Q7: What analytical techniques are used to identify and quantify 3-Butenyl isothiocyanate?
A: The primary techniques used for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation, identification, and quantification of 3-Butenyl isothiocyanate in complex plant matrices. [, , , ]
Q8: Are there any potential applications for 3-Butenyl isothiocyanate?
A: Its role in attracting specific insect pests, like the diamondback moth, makes it a potential candidate for developing targeted pest control strategies. [] Further research is needed to explore this possibility fully.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)
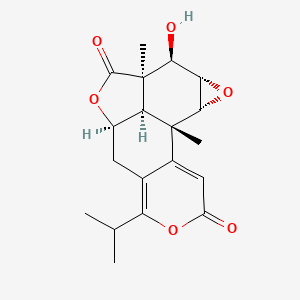

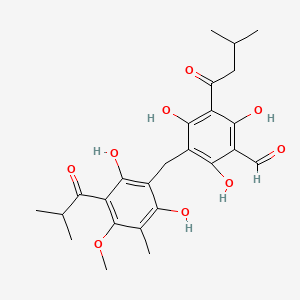
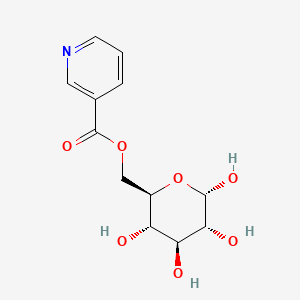

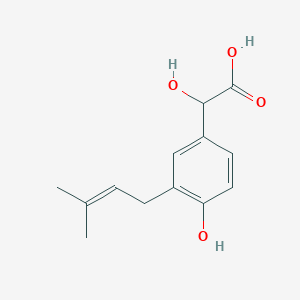
![1-[[(1-Methyl-2-benzimidazolyl)amino]methyl]-2-naphthalenol](/img/structure/B1194930.png)
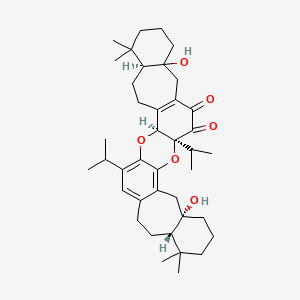
![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)